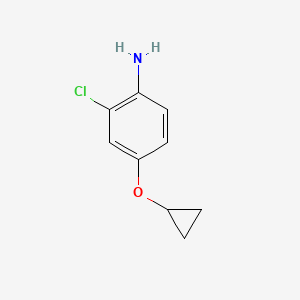

2-Chloro-4-cyclopropoxyaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

2-chloro-4-cyclopropyloxyaniline |

InChI |

InChI=1S/C9H10ClNO/c10-8-5-7(3-4-9(8)11)12-6-1-2-6/h3-6H,1-2,11H2 |

InChI Key |

JDCYLHSWZJFEPD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=C(C=C2)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

2-Chloro-4-(cyclopropylmethoxy)aniline chemical structure analysis

An In-depth Technical Guide to 2-Chloro-4-(cyclopropylmethoxy)aniline: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-4-(cyclopropylmethoxy)aniline, a substituted aniline of significant interest to the pharmaceutical and drug discovery sectors. This document delineates the molecule's core structural attributes, proposes a robust and logical synthetic pathway, and details the expected spectroscopic signatures for unambiguous characterization. By combining the electronically-modifying properties of a chloro-substituent with the metabolically favorable and conformationally rigid cyclopropylmethoxy group, this molecule emerges as a high-value building block for novel therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

Introduction: The Strategic Value of Functionalized Anilines in Drug Discovery

The aniline scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in the realm of oncology. Its prevalence is largely due to its role as a key pharmacophore in kinase inhibitors, where the aniline moiety often serves as a crucial "hinge-binder," interacting with the ATP-binding site of the target kinase.[1][2] The strategic functionalization of the aniline ring is a primary method for modulating a compound's potency, selectivity, and pharmacokinetic profile.

The subject of this guide, 2-Chloro-4-(cyclopropylmethoxy)aniline, is a testament to this design strategy. The inclusion of specific substituents is a deliberate choice driven by established medicinal chemistry principles:

-

2-Chloro Group: The chlorine atom serves as more than a simple steric blocker. Its electron-withdrawing nature modulates the pKa of the aniline nitrogen, which can be critical for optimizing binding interactions. Furthermore, halogenation is a well-established strategy to block sites of metabolism, potentially increasing a drug's half-life and bioavailability.[3][4]

-

4-Cyclopropylmethoxy Group: The cyclopropyl group is highly valued in drug design. Its strained three-membered ring offers conformational rigidity, which can lock the molecule into a bioactive conformation and improve binding affinity.[5] Critically, it is often used as a "metabolic blocker"; the cyclopropyl ring is less susceptible to oxidative metabolism compared to more conventional alkyl groups, enhancing the molecule's metabolic stability. The ether linkage provides a flexible spacer to position the cyclopropyl group optimally within a target's binding pocket.

This guide provides a detailed examination of this valuable building block, from its fundamental properties and synthesis to its analytical characterization, providing a complete technical picture for its effective utilization.

Core Molecular Attributes

A foundational understanding of a molecule begins with its basic physicochemical properties. 2-Chloro-4-(cyclopropylmethoxy)aniline is identified by a unique set of parameters that dictate its behavior in both chemical reactions and biological systems.

Chemical Structure Diagram

Caption: Chemical structure of 2-Chloro-4-(cyclopropylmethoxy)aniline.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

| IUPAC Name | 2-Chloro-4-(cyclopropylmethoxy)aniline | N/A |

| CAS Number | 1250620-68-8 | [6] |

| Molecular Formula | C₁₀H₁₂ClNO | [6] |

| Molecular Weight | 197.66 g/mol | [6] |

| Purity | ≥98% (typical) | [6] |

| Canonical SMILES | C1CC1COC2=CC(=C(C=C2)Cl)N | N/A |

| InChI Key | N/A (Not available in searches) | N/A |

Retrosynthetic Analysis and Proposed Synthesis Protocol

The synthesis of 2-Chloro-4-(cyclopropylmethoxy)aniline can be approached through a logical and efficient two-step process starting from a commercially available precursor. The chosen strategy prioritizes robust, high-yielding reactions that are common in industrial and academic laboratories.

Causality Behind the Synthetic Strategy

The retrosynthetic analysis identifies 2-chloro-4-nitrophenol as an ideal starting material. This precursor is readily available and contains the required chloro- and nitro-functionalities at the correct positions. The synthesis proceeds via two canonical transformations:

-

Williamson Ether Synthesis: This is a classic and highly reliable method for forming ether linkages. By reacting the phenoxide of 2-chloro-4-nitrophenol with an electrophilic cyclopropylmethyl source (e.g., (bromomethyl)cyclopropane), the desired C-O bond is formed efficiently. The choice of a strong base and an appropriate polar aprotic solvent is critical for ensuring complete deprotonation of the phenol and facilitating the SN2 reaction.

-

Nitro Group Reduction: The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. Catalytic hydrogenation (H₂ over Palladium on carbon) is selected here for its high efficiency, clean conversion, and ease of product isolation, as the only byproduct is water. This method avoids the use of stoichiometric metal reagents which can complicate purification.

Proposed Synthetic Pathway

Caption: A two-step synthetic route from 2-chloro-4-nitrophenol.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-(cyclopropylmethoxy)-1-nitrobenzene

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-nitrophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and dimethylformamide (DMF, approx. 0.2 M).

-

Rationale: DMF is an excellent polar aprotic solvent for SN2 reactions. Anhydrous K₂CO₃ is a sufficiently strong base to deprotonate the phenol, and using an excess ensures the reaction goes to completion.

-

-

Addition of Alkylating Agent: Slowly add (bromomethyl)cyclopropane (1.2 eq.) to the stirring suspension at room temperature.

-

Rationale: A slight excess of the alkylating agent ensures full consumption of the more valuable phenoxide intermediate.

-

-

Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is no longer visible.

-

Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure nitro-intermediate.

Step 2: Synthesis of 2-Chloro-4-(cyclopropylmethoxy)aniline

-

Catalyst Setup: In a hydrogenation vessel, suspend the intermediate from Step 1 in ethanol (approx. 0.1 M). Carefully add Palladium on carbon (10% Pd, 5-10 mol% catalyst loading) under an inert atmosphere (e.g., nitrogen or argon).

-

Rationale: Ethanol is a common solvent for hydrogenations. Pd/C is a highly effective and reusable catalyst for this transformation. Handling the catalyst under an inert atmosphere prevents potential ignition, as dry Pd/C can be pyrophoric.

-

-

Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an oxygen-free environment. Pressurize the vessel with H₂ (typically 1-3 atm or 50 psi) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

-

Filtration and Isolation: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.

-

Rationale: Celite provides a fine filtration medium that prevents the fine black palladium powder from passing through, which can be difficult to remove otherwise.

-

-

Final Product: Concentrate the filtrate under reduced pressure to yield the final product, 2-Chloro-4-(cyclopropylmethoxy)aniline, which can be further purified by recrystallization or chromatography if necessary.

Structural Elucidation and Spectroscopic Signature Analysis

Unambiguous confirmation of the chemical structure is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete analytical fingerprint of the molecule. The following sections detail the expected spectral data based on the known structure and analogous compounds.[7][8]

Analytical Workflow

Caption: Standard workflow for the purification and analysis of the target compound.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

(Predicted for CDCl₃ solvent)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Cyclopropyl-CH | ~1.20-1.30 ppm (m, 1H) | ~10-12 ppm |

| Cyclopropyl-CH₂ | ~0.55-0.65 ppm (m, 2H) | ~3-5 ppm |

| Cyclopropyl-CH₂ | ~0.30-0.40 ppm (m, 2H) | ~3-5 ppm |

| O-CH₂ | ~3.75 ppm (d, 2H) | ~73-75 ppm |

| NH₂ | ~3.80 ppm (br s, 2H) | N/A |

| Aromatic C-H (ortho to -NH₂) | ~6.70 ppm (d, 1H) | ~115-117 ppm |

| Aromatic C-H (meta to -NH₂) | ~6.75 ppm (dd, 1H) | ~116-118 ppm |

| Aromatic C-H (ortho to -Cl) | ~6.90 ppm (d, 1H) | ~119-121 ppm |

| Aromatic C-Cl | N/A | ~120-122 ppm |

| Aromatic C-NH₂ | N/A | ~140-142 ppm |

| Aromatic C-O | N/A | ~148-150 ppm |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

-

Expected Molecular Ion: For C₁₀H₁₂ClNO, the calculated monoisotopic mass is 197.0631 Da.

-

Isotopic Pattern: A hallmark of chlorine-containing compounds is the presence of the ³⁵Cl and ³⁷Cl isotopes. The mass spectrum will exhibit a characteristic pattern with two major peaks for the molecular ion:

-

M+ peak at m/z ≈ 197.06 (corresponding to ³⁵Cl).

-

M+2 peak at m/z ≈ 199.06 (corresponding to ³⁷Cl).

-

The relative intensity of these peaks will be approximately 3:1 , which is a definitive indicator of a single chlorine atom.

-

Key Fragmentation Pathway

Caption: Expected benzylic cleavage, a major fragmentation route in mass spectrometry.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450 - 3300 | Medium, Doublet | N-H symmetric & asymmetric stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium-Weak | C-H stretch | Aromatic & Cyclopropyl |

| 2950 - 2850 | Medium | C-H stretch | Methylene (-CH₂-) |

| 1620 - 1600 | Strong | N-H scissoring | Primary Amine (-NH₂) |

| 1500 - 1450 | Strong | C=C stretch | Aromatic Ring |

| 1250 - 1200 | Strong | C-O-C asymmetric stretch | Aryl-Alkyl Ether |

| 850 - 750 | Strong | C-Cl stretch | Aryl Halide |

Application in Medicinal Chemistry & Future Outlook

2-Chloro-4-(cyclopropylmethoxy)aniline is not merely a chemical curiosity; it is a strategically designed building block for the synthesis of complex, high-value molecules. Its primary application lies in the construction of lead compounds in drug discovery programs, particularly for targets where aniline-based scaffolds have proven successful.[1]

Its utility can be summarized as follows:

-

Scaffold for Kinase Inhibitors: The molecule is an ideal starting point for synthesizing anilinopyrimidine or anilinoquinazoline cores, which are prevalent in many targeted cancer therapies. The aniline nitrogen can act as a hydrogen bond donor to the kinase hinge region, while the rest of the molecule can be elaborated to occupy adjacent hydrophobic pockets.

-

Lead Optimization: In a drug development campaign, this compound can be used to systematically probe the structure-activity relationship (SAR). By replacing a simpler methoxy or ethoxy group with the cyclopropylmethoxy group, researchers can directly assess the impact of metabolic stability and conformational constraint on a lead compound's overall performance.

-

Fragment-Based Drug Design (FBDD): The molecule itself, or smaller fragments thereof, could be identified in FBDD screens. Its defined vector space for chemical elaboration makes it an attractive starting point for fragment growing or linking strategies.

References

- BenchChem. (n.d.). Application of 2-Chloro-4-methylaniline in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide for Researchers.

- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.

-

ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). 2-chloro-4-(cyclopropylmethoxy)aniline. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-nitroaniline. Retrieved from [Link]

-

Kumar, A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

-

RSC Publishing. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

-

Kumar, A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. appretech.com [appretech.com]

- 7. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

novel aniline intermediates for kinase inhibitor discovery

Executive Summary: The Aniline Renaissance

In the landscape of kinase inhibitor discovery, the aniline moiety remains the quintessential "hinge-binding" pharmacophore. However, the era of simple chloro- or fluoro-anilines is largely over. Modern drug discovery demands functionalized aniline intermediates that serve a dual purpose: they anchor the molecule to the ATP-binding hinge region via hydrogen bonding while simultaneously projecting solubilizing tails into the solvent front or electrophilic warheads toward non-catalytic cysteines.

This guide analyzes the structural rationale behind these "privileged scaffolds," details the synthesis of a high-value trifluoromethyl-piperazinyl aniline intermediate, and provides a validated protocol for biochemical assessment.

Structural Biology & SAR Rationale

The efficacy of an aniline intermediate is dictated by its ability to satisfy specific spatial and electronic requirements within the kinase domain.

The Hinge Binding Vector

The primary role of the aniline nitrogen is to serve as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the "hinge" residue (e.g., Met793 in EGFR, Thr315 in Abl).

-

Electronic Modulation: Electron-withdrawing groups (EWGs) like -F or -CF3 at the meta or para positions increase the acidity of the aniline NH, potentially strengthening the H-bond to the hinge carbonyl.

-

Metabolic Stability: Substitution at the para position blocks CYP450-mediated hydroxylation, a common metabolic soft spot for anilines.

The Solvent Channel & Warhead Delivery

Modern anilines are rarely terminal; they are linkers.

-

Solubility: Bulky heterocycles (e.g., N-methylpiperazine, morpholine) attached at the para position extend into the solvent channel, improving physicochemical properties (logD, solubility).

-

Covalent Targeting: For covalent inhibitors (e.g., Osimertinib), the aniline nitrogen is often acylated with an acrylamide. The aniline ring geometry is critical to position this electrophile within striking distance (approx. 2-4 Å) of a nucleophilic cysteine (e.g., Cys797).

Visualization of Binding Logic

The following diagram illustrates the structural logic of a third-generation EGFR inhibitor binding mode.

Figure 1: Structural logic of aniline-based covalent kinase inhibitors. The aniline serves as the anchor, positioning the warhead for covalent modification.

Novel Scaffolds & Chemical Space

While the aniline core is conserved, the "novelty" lies in the substitution patterns that access new IP space and improve DMPK profiles.

| Aniline Class | Representative Structure | Key Advantage | Example Drug |

| Fluoro-alkoxy Anilines | 4-fluoro-2-methoxy-5-nitroaniline | Balances lipophilicity and metabolic stability. | Osimertinib |

| Phenoxyphenyl Anilines | 4-phenoxyaniline | Exploits hydrophobic pocket II (back pocket). | Ibrutinib |

| Trifluoromethyl Anilines | 3-CF3-4-(piperazinyl)aniline | High metabolic stability; CF3 modulates pKa. | Ponatinib analogs |

| Bicyclic Anilines | Indolyl/Indazolyl amines | Rigidifies the scaffold; reduces entropic penalty. | Sunitinib |

Case Study: Synthesis of a Functionalized Intermediate

Target Molecule: 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline Rationale: This intermediate combines a metabolic blocker (CF3) with a solubilizing tail (piperazine). It is a versatile building block for Type II kinase inhibitors (e.g., Bcr-Abl inhibitors).

Synthetic Strategy: SNAr vs. Buchwald-Hartwig

While Buchwald-Hartwig amination is powerful, the presence of the strongly electron-withdrawing CF3 and Nitro groups on the precursor makes Nucleophilic Aromatic Substitution (SNAr) the more atom-economical and scalable choice for this specific scaffold.

Step-by-Step Protocol

Step 1: SNAr Displacement

-

Reagents: 4-Fluoro-3-(trifluoromethyl)nitrobenzene (1.0 eq), N-methylpiperazine (1.2 eq), K2CO3 (2.0 eq).

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Procedure:

-

Dissolve 4-fluoro-3-(trifluoromethyl)nitrobenzene in MeCN (5 vol).

-

Add K2CO3 and cool to 0°C.

-

Add N-methylpiperazine dropwise to control exotherm.

-

Warm to RT and stir for 4-6 hours. (Monitoring: TLC/LCMS for disappearance of fluoride).

-

Workup: Dilute with water, extract with EtOAc. The product, 1-methyl-4-(4-nitro-2-(trifluoromethyl)phenyl)piperazine, precipitates or is isolated as a yellow oil.

-

Step 2: Catalytic Hydrogenation (Nitro Reduction)

-

Reagents: Nitro intermediate (from Step 1), H2 gas (balloon or 50 psi), 10% Pd/C or Raney Nickel.[1]

-

Solvent: Methanol (MeOH).[1]

-

Procedure:

-

Dissolve nitro intermediate in MeOH under N2 atmosphere.

-

Add catalyst (10 wt% loading). Safety: Wet the catalyst with solvent before addition to prevent ignition.

-

Purge with H2 gas and stir at RT for 12 hours.

-

Filtration: Filter through a Celite pad to remove catalyst.[2] Caution: Do not let the filter cake dry out (fire hazard).

-

Concentration: Evaporate solvent to yield the target aniline.[2]

-

Storage: Store under Argon at -20°C (anilines are oxidation-prone).

-

Synthetic Workflow Diagram

Figure 2: Convergent synthesis of the functionalized aniline intermediate via SNAr and catalytic hydrogenation.

Validation: Biochemical Kinase Assay (ADP-Glo)

Once the aniline is incorporated into a final inhibitor, its potency must be validated. The ADP-Glo™ Kinase Assay is the industry standard for this, offering high sensitivity and Z' factors suitable for HTS.

Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.

-

Kinase Reaction: Kinase + ATP + Substrate → Phospho-Substrate + ADP.

-

ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.

-

Detection Reagent: Converts ADP back to ATP, which drives a Luciferase/Luciferin reaction to produce light.

Detailed Protocol (EGFR Example)

Materials:

-

Recombinant EGFR (human, catalytic domain).

-

Substrate: Poly(Glu, Tyr) 4:1 peptide.[3]

-

Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Workflow:

-

Compound Preparation: Prepare 3-fold serial dilutions of the aniline-derived inhibitor in DMSO. Transfer 1 µL to a 384-well white low-volume plate.

-

Enzyme Addition: Add 2 µL of EGFR enzyme (0.2 ng/µL) to the wells. Incubate 10 min at RT.

-

Reaction Initiation: Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL peptide).

-

Incubation: Shake for 60 minutes at RT.

-

ADP-Glo Step: Add 5 µL ADP-Glo™ Reagent.[4][5] Incubate 40 min to deplete unreacted ATP.

-

Detection Step: Add 10 µL Kinase Detection Reagent.[4][5] Incubate 30 min.

-

Readout: Measure luminescence on a plate reader (e.g., EnVision).

-

Analysis: Plot RLU vs. log[Inhibitor] to determine IC50.

References

-

Roskoski, R. Jr. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research.

-

Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M resistance." Cancer Discovery. (Describes the use of functionalized aniline in Osimertinib).

-

Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Foundational text for aniline synthesis).

-

Zhou, W., et al. (2009). "Novel mutant-selective EGFR kinase inhibitors against EGFR T790M." Nature.

Sources

The Cyclopropylmethoxy Aniline Scaffold: A Modern Building Block for Enhanced Drug Properties

Introduction: Addressing the Aniline Paradox in Drug Discovery

Aniline and its derivatives are foundational building blocks in medicinal chemistry, present in the structures of numerous approved drugs.[1] Their prevalence stems from their synthetic versatility and their ability to form key interactions with biological targets.[1] However, the aniline moiety presents a significant challenge for drug developers: its susceptibility to metabolic oxidation.[2] Cytochrome P450 enzymes in the liver can oxidize the aniline ring, leading to the formation of reactive quinone-imine intermediates.[3] These reactive metabolites can covalently bind to proteins, potentially causing idiosyncratic adverse drug reactions (IADRs) and other toxicities.[2][3]

This "aniline paradox" – its utility versus its inherent metabolic risk – has driven the search for bioisosteric replacements that retain the desirable structural and electronic features of aniline while mitigating its metabolic liabilities. This guide provides an in-depth technical overview of the cyclopropylmethoxy aniline scaffold, a modern building block designed to address this challenge. By strategically incorporating a cyclopropylmethoxy group, medicinal chemists can enhance metabolic stability, fine-tune physicochemical properties, and ultimately design safer and more effective drug candidates.

The Strategic Rationale: Why Cyclopropylmethoxy?

The introduction of a cyclopropyl group into a drug molecule is a well-established strategy to improve its pharmacokinetic profile.[4] This small, rigid carbocycle can significantly enhance metabolic stability, increase potency, and improve solubility.[5] The cyclopropylmethoxy group, in particular, serves as an effective bioisostere for the commonly found methoxy group. While methoxy groups are prevalent in drug molecules, they are often a site of metabolic vulnerability, specifically O-dealkylation.[6] The cyclopropylmethyl ether is sterically hindered and electronically robust, making it significantly more resistant to this metabolic pathway.

The core advantages of employing a cyclopropylmethoxy aniline building block can be summarized as follows:

-

Enhanced Metabolic Stability: The primary driver for using this scaffold is to block oxidative metabolism at the aniline ring and prevent O-dealkylation of the ether linkage. The cyclopropyl group's high C-H bond dissociation energy makes it less susceptible to oxidative attack by cytochrome P450 enzymes.

-

Improved Physicochemical Properties: The introduction of the cyclopropyl group can modulate the lipophilicity (LogP) and basicity (pKa) of the aniline moiety.[7] These parameters are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8]

-

Maintained or Enhanced Potency: The rigid conformation of the cyclopropyl group can lead to more favorable binding interactions with the target protein, potentially increasing potency.

Synthesis of Cyclopropylmethoxy Aniline Building Blocks: A Two-Stage Approach

The synthesis of cyclopropylmethoxy anilines is typically achieved through a reliable two-step sequence:

-

Williamson Ether Synthesis: Formation of the cyclopropylmethyl aryl ether from a corresponding nitrophenol.

-

Nitro Group Reduction: Conversion of the nitro group to the desired aniline.

This approach allows for the late-stage introduction of the aniline functionality, which can be advantageous in multi-step synthetic campaigns.

Stage 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ether linkages.[9][10] In this step, a nitrophenol is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from cyclopropylmethyl bromide in an SN2 reaction.[11][12]

Detailed Experimental Protocol: Synthesis of 1-(Cyclopropylmethoxy)-4-nitrobenzene

-

Reagents and Materials:

-

4-Nitrophenol

-

Cyclopropylmethyl bromide

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure:

-

To a solution of 4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.

-

Add cyclopropylmethyl bromide (1.2 eq) to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(cyclopropylmethoxy)-4-nitrobenzene.

-

-

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a suitable base for deprotonating the phenol without being overly reactive towards the alkyl halide.

-

Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide and facilitates the SN2 reaction.

-

Temperature: Gentle heating is employed to increase the reaction rate without promoting significant side reactions.

-

Stage 2: Nitro Group Reduction

The reduction of the aromatic nitro group to an aniline is a common and well-understood transformation in organic synthesis.[13] Several methods are available, with catalytic hydrogenation being a clean and efficient option.[13][14]

Detailed Experimental Protocol: Synthesis of 4-(Cyclopropylmethoxy)aniline

-

Reagents and Materials:

-

1-(Cyclopropylmethoxy)-4-nitrobenzene

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H2)

-

Celite

-

-

Procedure:

-

Dissolve 1-(cyclopropylmethoxy)-4-nitrobenzene (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Purge the flask with nitrogen, then place it under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Stir the reaction vigorously at room temperature. Monitor the reaction by TLC.

-

Upon completion, carefully purge the reaction vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 4-(cyclopropylmethoxy)aniline, which can be further purified by chromatography or crystallization if necessary.

-

-

Self-Validating System: The progress of the reaction can be easily monitored by TLC, with the product aniline typically showing a different retention factor (Rf) and a characteristic color change upon staining compared to the starting nitro compound. The disappearance of the starting material spot is a reliable indicator of reaction completion.

Physicochemical Properties and Structure-Activity Relationships (SAR)

The strategic replacement of a methoxy group with a cyclopropylmethoxy group can have a predictable impact on key physicochemical properties that govern a molecule's drug-like characteristics.[15][16]

| Property | Methoxy Aniline | Cyclopropylmethoxy Aniline | Rationale for Change |

| Lipophilicity (cLogP) | Lower | Higher | The addition of the three-carbon cyclopropyl ring increases the hydrocarbon character of the molecule, thus increasing its lipophilicity.[17] |

| Basicity (pKa) | Generally higher | Generally slightly lower | The cyclopropyl group is slightly electron-withdrawing compared to a methyl group, which can subtly decrease the electron density on the aniline nitrogen, thereby reducing its basicity.[18] |

| Metabolic Stability | Lower (prone to O-dealkylation) | Higher | The cyclopropyl group sterically shields the ether oxygen and is electronically more robust, hindering enzymatic cleavage. |

This table provides a generalized comparison. Actual values will vary depending on the specific substitution patterns on the aniline ring.

In the context of structure-activity relationships (SAR), the cyclopropylmethoxy group can be systematically explored at different positions (ortho, meta, para) on the aniline ring to probe the topology of the target's binding pocket.[19] The rigid nature of the cyclopropyl group can introduce specific conformational constraints that may be beneficial for binding affinity and selectivity.

Case Study: Cyclopropylmethoxy Anilines in Kinase Inhibitor Design

The aniline scaffold is a common feature in many kinase inhibitors, often serving as a "hinge-binding" motif that interacts with the ATP-binding site of the kinase.[20][21] However, the metabolic liabilities of the aniline core can be a significant hurdle in the development of these agents. The incorporation of a cyclopropylmethoxy group is an attractive strategy to mitigate these risks while potentially enhancing potency and selectivity.[22]

Consider a hypothetical lead optimization campaign for a novel kinase inhibitor based on a 2-anilinopyrimidine scaffold.

Lead optimization workflow for a kinase inhibitor.

In this scenario, the initial lead compound, a 2-(4-methoxyanilino)pyrimidine, exhibits excellent potency but suffers from rapid metabolic clearance due to O-dealkylation of the methoxy group. By replacing the methoxy group with a cyclopropylmethoxy group, the resulting analog demonstrates significantly improved metabolic stability and a better overall pharmacokinetic profile, while maintaining or even improving upon the original potency. This allows for lower, less frequent dosing and a wider therapeutic window.

Conclusion

The cyclopropylmethoxy aniline scaffold represents a valuable and strategically important building block in modern drug discovery. It offers a robust solution to the metabolic instability often associated with both aniline and methoxy-containing compounds. By providing enhanced metabolic stability, tunable physicochemical properties, and the potential for improved potency, these building blocks empower medicinal chemists to design safer, more effective, and more "drug-like" molecules. The synthetic accessibility of these scaffolds ensures their continued and growing application in the pursuit of novel therapeutics across a wide range of disease areas.

References

- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- BenchChem Technical Support Team. (2025). Williamson ether synthesis protocol for alkoxy anilines. BenchChem.

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- PubMed. (n.d.).

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- PubMed. (n.d.). Structure-activity relationships for the design of small-molecule inhibitors.

- PubMed. (2026).

- PLOS. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors.

- PubMed. (n.d.).

- ResearchGate. (n.d.).

- PubMed. (n.d.). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2.

- PMC. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines.

- PubMed Central. (n.d.).

- Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

- PubMed. (2025).

- Quora. (n.d.). Which is more basic - ortho-, meta-, or paramethoxy anniline?

- ResearchGate. (2026).

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

- PMC. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline.

- PubMed. (n.d.). Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs.

- Cresset Group. (2024). Aniline replacement in drug-like compounds.

- YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.

- PubMed. (2010). Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors.

- ACS Publications. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

-

PubMed. (2010). Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][9]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation.

- MDPI. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe.

- ResearchGate. (2025).

- PMC. (2026).

- MDPI. (n.d.).

- Wikipedia. (n.d.). Reduction of nitro compounds.

- Chemistry Stack Exchange. (2021). Effect of +M and +R effect in basicity of 4-methoxy aniline.

- NIH. (n.d.).

- ResearchGate. (2025). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs.

- J-GLOBAL. (n.d.).

- YouTube. (2018). Basic Order of Aniline, m-methoxyaniline & p-methoxyaniline.

- PubMed. (2018).

- MDPI. (n.d.). Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 9. francis-press.com [francis-press.com]

- 10. byjus.com [byjus.com]

- 11. benchchem.com [benchchem.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 15. Parallels between the chloro and methoxy groups for potency optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 18. chemistry1.quora.com [chemistry1.quora.com]

- 19. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors | PLOS Computational Biology [journals.plos.org]

- 21. Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

safety data sheet (SDS) for 2-Chloro-4-cyclopropoxyaniline

Technical Whitepaper: Safety, Handling, and Application of 2-Chloro-4-cyclopropoxyaniline

Executive Summary

This compound (CAS: 1243469-42-2) is a specialized aniline derivative serving as a critical pharmacophore in the synthesis of advanced therapeutics, particularly kinase inhibitors and metabolic modulators.[1][2][3] The introduction of the cyclopropyl ether moiety enhances metabolic stability compared to methoxy analogs, while the ortho-chlorine substituent modulates the electronic properties of the amine, influencing both binding affinity and reactivity.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound's hazards, stability profile, and operational protocols required for high-integrity pharmaceutical research.

Physicochemical Identity & Profile

Understanding the physical constants is the first step in designing safe experimental parameters.[3]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1243469-42-2 |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 197.66 g/mol |

| SMILES | NC1=CC=C(OC2CC2)C=C1Cl |

| Appearance | Off-white to pale brown solid or viscous liquid (purity dependent) |

| Boiling Point | ~298°C (Predicted at 760 mmHg) |

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |

| Storage Condition | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

Hazard Identification & Toxicology (The "Why")

While standard GHS codes provide a baseline, a researcher must understand the mechanism of toxicity to implement effective controls.[3]

GHS Classification[2][3]

-

Acute Toxicity (Oral/Inhalation): Category 4 (H302, H332)[1][3]

-

STOT-SE: Category 3 (Respiratory Irritation - H335)[1][2][3]

Mechanistic Toxicology: The Aniline Risk

Like many aniline derivatives, this compound carries a risk of Methemoglobinemia , although the steric bulk of the cyclopropyl group and the electron-withdrawing chlorine may modulate the rate of N-oxidation compared to unsubstituted aniline.[1][2][3]

-

Mechanism: Absorption through skin or inhalation leads to hepatic N-oxidation (via CYP450).[1][2][3] The resulting N-hydroxylamine metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen.[1][3]

-

Clinical Sign: Cyanosis (blue/grey skin discoloration) is the hallmark sign, often delayed 2–4 hours post-exposure.[1][3]

Chemical Hazards

-

Thermal Decomposition: Emits toxic fumes of Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) upon combustion.[1][3]

-

Acid Sensitivity: The cyclopropyl ether moiety is acid-labile.[1][2][3] Strong acidic conditions (e.g., neat TFA, conc. HCl) can trigger ring-opening rearrangements, potentially generating reactive alkylating species or allyl alcohols, altering the safety profile of the reaction mixture.[1][3]

Operational Handling Protocols

This section outlines self-validating protocols to ensure containment and sample integrity.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be conducted within a certified chemical fume hood with a face velocity of 80–100 fpm .[3]

-

Inertion: Due to the electron-rich nature of the aniline ring, the compound is susceptible to oxidation (darkening) over time.[1][3] Store and handle under nitrogen or argon when possible.[3]

Personal Protective Equipment (PPE) Matrix

| PPE Type | Recommendation | Rationale |

| Gloves | Double Nitrile (min 0.11mm) or Laminate (Silver Shield) | Anilines penetrate standard latex rapidly.[1][2][3] Double gloving provides a visual breach indicator and increased breakthrough time.[3] |

| Respiratory | P95/P100 (if outside hood) | Prevention of dust inhalation is critical to avoid systemic uptake.[3] |

| Eye Protection | Chemical Goggles | Tightly fitting goggles prevent vapor absorption through the ocular mucosa.[2][3] |

Emergency Response Workflow

The following diagram illustrates the decision logic for spill response and first aid, prioritizing the specific risks of aniline exposure.

Figure 1: Emergency Response Decision Tree highlighting the specific monitoring requirement for cyanosis (Methemoglobinemia).

Synthesis & Reactivity Guide

For the medicinal chemist, this compound is a valuable scaffold.[1][2][3] Its reactivity is defined by the nucleophilic amine and the ortho-chloro steric/electronic effect.[3]

Key Reactivity Patterns

-

Buchwald-Hartwig Amination: The amine is a competent nucleophile for Palladium-catalyzed cross-couplings.[1][2][3] The ortho-chlorine atom may require specific ligand choices (e.g., XPhos, BrettPhos) to overcome steric hindrance.[1][3]

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is not sufficiently activated for displacement by mild nucleophiles unless the ring is further activated (e.g., nitration).[1][3] It generally remains intact during standard amide couplings.[3]

-

Cyclopropyl Ether Stability:

Synthesis Workflow Logic

This diagram guides the researcher through reaction planning to preserve the cyclopropyl moiety.

Figure 2: Synthesis workflow emphasizing the protection of the acid-sensitive cyclopropyl ether moiety.

Waste Management & Disposal

-

Classification: Hazardous Organic Waste (Halogenated).[1][3]

-

Protocol: Do not mix with oxidizing agents (e.g., Nitric acid) in waste streams to prevent exothermic nitration or degradation.[1][3]

-

Destruction: High-temperature incineration equipped with scrubbers for HCl and NOx.[1][2][3]

References

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for Chloroaniline Derivatives. PubChem.[3][4][5] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA) . (2024).[1][3][6] Occupational Health Guideline for Aniline and Homologues. United States Department of Labor.[3] Retrieved from [Link][1][3]

Sources

- 1. Buy Estramustinephosphate (EVT-14201882) [evitachem.com]

- 2. 178452-11-4|2-Chloro-4-ethoxyaniline|BLD Pharm [bldpharm.com]

- 3. 2-Propylaniline | C9H13N | CID 15759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound,1243469-42-2-Amadis Chemical [amadischem.com]

- 5. 2-Chloro-4-fluoroaniline | 2106-02-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

Navigating the Synthesis and Quality Control of 2-Chloro-4-cyclopropoxyaniline: A Technical Guide for Researchers

For researchers and professionals in drug development, the accessibility and purity of key chemical intermediates are paramount. 2-Chloro-4-cyclopropoxyaniline, a substituted aniline with potential applications in medicinal chemistry, presents a unique sourcing challenge due to its limited commercial availability. This in-depth guide provides a practical roadmap for navigating this challenge, offering a detailed synthetic protocol and robust analytical methods for ensuring the quality of this important building block.

Sourcing Strategy: Addressing the Scarcity of this compound

A thorough market analysis reveals a notable absence of readily available commercial stock for this compound. This necessitates a proactive approach for research and development activities. Two primary strategies can be employed:

-

Procurement of a Structurally Related Analog: For preliminary studies or applications where the exact cyclopropoxy moiety is not strictly required, sourcing a close structural analog such as 2-chloro-4-(cyclopropylmethoxy)aniline may be a viable option. This compound shares key structural features and may serve as a suitable surrogate in certain contexts.

-

In-House Synthesis: For research requiring the precise this compound structure, in-house synthesis is the most reliable approach. A feasible and well-established method is the Williamson ether synthesis, which involves the reaction of a phenol with an alkyl halide. In this case, the synthesis would commence from the readily available starting materials: 2-Chloro-4-aminophenol and a suitable cyclopropyl halide, such as cyclopropyl bromide .

The following sections will focus on the in-house synthesis and subsequent quality control of this compound, providing a comprehensive framework for its preparation and characterization.

Proposed Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing ethers. The proposed synthesis of this compound involves the deprotonation of the hydroxyl group of 2-Chloro-4-aminophenol to form a phenoxide, which then acts as a nucleophile to displace the bromide from cyclopropyl bromide.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Materials:

-

2-Chloro-4-aminophenol (≥98% purity)

-

Cyclopropyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a stirred solution of 2-Chloro-4-aminophenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add cyclopropyl bromide (1.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure this compound.

Sourcing of Starting Materials

The success of the synthesis hinges on the quality of the starting materials. The following table provides a list of potential suppliers for the key precursors.

| Starting Material | CAS Number | Potential Suppliers |

| 2-Chloro-4-aminophenol | 3964-52-1 | Prerana Chemical Industries[1], Navin Chemicals[2], TCI America[3], ChemicalBook[4], Taixing Foreign Trade Nanjing Co Ltd[5] |

| Cyclopropyl Bromide | 4333-56-6 | Maha Automations[6], Manchester Organics[7], Chemical Bull Pvt. Ltd.[8], Various suppliers on ChemicalBook[9] |

Purity Specifications and Analytical Characterization

For a research-grade compound intended for drug development, stringent purity specifications are essential. The following table outlines the recommended specifications for synthesized this compound.

| Test | Specification | Method |

| Appearance | Off-white to light brown solid | Visual Inspection |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Purity | ≥ 98.0% | HPLC or GC |

| Residual Solvents | To be determined | ¹H NMR or GC-HS |

Analytical Workflow for Quality Control

Caption: Quality control workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

Reverse-phase HPLC is a widely used and reliable technique for determining the purity of aniline derivatives.[10][11][12][13]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a sample of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Standard Preparation: If a reference standard is available, prepare a standard solution of known concentration in the mobile phase.

-

Injection: Inject the sample and standard solutions into the HPLC system.

-

Data Analysis: Determine the area percent of the main peak in the sample chromatogram to calculate the purity. If a reference standard is used, a calibration curve can be generated for more accurate quantification.

Conclusion

While the direct procurement of this compound is currently challenging, this guide provides a comprehensive and actionable strategy for researchers to obtain this valuable compound. By following the detailed synthetic protocol and implementing the rigorous analytical methods described, scientists and drug development professionals can confidently produce and qualify this compound for their research needs, ensuring the integrity and reproducibility of their results. The principles of synthesis and quality control outlined herein are fundamental to the advancement of chemical and pharmaceutical research.

References

- Brede, C., Skjevrak, I., & Herikstad, H. (n.d.). Determination of Primary Aromatic Amines in Water Food Simulant Using Solid-Phase Analytical Derivatization Followed by Gas Chromatography Coupled with Mass Spectrometry.

-

Prerana Chemical Industries. (n.d.). 2-Chloro 4-Amino Phenol (2-CAP). Retrieved from [Link]

-

Navin Chemicals. (n.d.). 2-Chloro 4-Amino Phenol (2-CAP). Retrieved from [Link]

-

Maha Automations. (n.d.). CYCLOPROPYL BROMIDE. Retrieved from [Link]

- Al-Kindy, S. M. Z., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of Taibah University for Science.

-

SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

- PubMed Central (PMC) - NIH. (2021). Quantification of aniline and N-methylaniline in indigo. Journal of Cultural Heritage.

- Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.

Sources

- 1. 2-Chloro 4-Amino Phenol (2-CAP) Prerana Chemical Industries. [preranachemical.com]

- 2. Navin Chemicals [navinchemicals.com]

- 3. 2-Amino-4-chlorophenol 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. 2-Amino-4-chlorophenol | 95-85-2 [chemicalbook.com]

- 5. cphi-online.com [cphi-online.com]

- 6. mahaautomation.com [mahaautomation.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. Cyclopropyl Bromide | 4333-56-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. Cyclopropyl bromide manufacturers and suppliers in india [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bcc.bas.bg [bcc.bas.bg]

Methodological & Application

Application Note: High-Efficiency Cyclopropylmethylation of 2-Chloro-4-Nitrophenol

Abstract & Strategic Context

This protocol details the synthesis of 1-(cyclopropylmethoxy)-2-chloro-4-nitrobenzene via the O-alkylation of 2-chloro-4-nitrophenol . This transformation is a critical step in the synthesis of various kinase inhibitors and phosphodiesterase (PDE) inhibitors where the cyclopropyl moiety serves as a lipophilic bioisostere, filling hydrophobic pockets within target enzymes while improving metabolic stability compared to standard alkyl chains.

The procedure utilizes a Finkelstein-catalyzed Williamson Ether Synthesis . Unlike standard protocols that often suffer from incomplete conversion or O/C-alkylation competition, this method leverages the acidity of the nitrophenol (

Reaction Mechanism & Critical Parameters[1][2]

Mechanistic Pathway

The reaction proceeds via a classic

Visualization: Reaction Scheme

Caption: Figure 1. Concerted

Material Specifications & Safety

Reagents Table

| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Role |

| 2-Chloro-4-nitrophenol | 619-08-9 | 173.55 | 1.0 | Limiting Substrate |

| (Bromomethyl)cyclopropane | 7051-34-5 | 135.00 | 1.2 - 1.5 | Alkylating Agent |

| Potassium Carbonate ( | 584-08-7 | 138.21 | 2.0 | Base |

| Potassium Iodide (KI) | 7681-11-0 | 166.00 | 0.1 | Catalyst |

| DMF (Anhydrous) | 68-12-2 | 73.09 | 5-10 Vol | Solvent |

Process Safety (Critical)

-

(Bromomethyl)cyclopropane: A potent alkylating agent. It is a lachrymator and potential carcinogen. Handle strictly in a fume hood.

-

Nitro Compounds: While 2-chloro-4-nitrophenol is stable, nitro-aromatics can be energetic. Avoid heating dry residues above 150°C.

-

DMF: Hepatotoxic. Readily absorbed through skin. Double-gloving (Nitrile) is recommended.

Experimental Protocol

Phase A: Setup and Activation

-

Equipment: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a temperature probe.

-

Charging: Add 2-chloro-4-nitrophenol (1.0 equiv) and anhydrous DMF (5 volumes relative to phenol mass). Stir until dissolved.

-

Deprotonation: Add Potassium Carbonate (2.0 equiv) in a single portion. The solution will likely turn bright yellow/orange due to phenoxide formation.

-

Expert Insight: Stir this slurry for 15-30 minutes at room temperature before adding the alkyl halide. This ensures complete deprotonation and prevents local hotspots upon halide addition.

-

Phase B: Alkylation

-

Catalyst Addition: Add Potassium Iodide (0.1 equiv).

-

Reagent Addition: Add (Bromomethyl)cyclopropane (1.2 equiv) dropwise via syringe or addition funnel.

-

Reaction: Heat the mixture to 60°C .

-

Control Point: Do not exceed 80°C. Higher temperatures increase the risk of cyclopropyl ring opening or rearrangement to cyclobutyl systems.

-

-

Monitoring: Monitor by TLC (30% EtOAc in Hexanes) or HPLC at 2 hours. The reaction is typically complete within 3-5 hours.

Phase C: Workup & Isolation

-

Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly into Ice-Water (10 volumes) with vigorous stirring.

-

Precipitation: The product is highly lipophilic and should precipitate as a pale yellow solid.

-

If Oil Forms: If the product oils out, extract with Ethyl Acetate (3x), wash the organic layer with water (2x) and Brine (1x) to remove DMF.

-

-

Filtration: Filter the solid precipitate and wash with copious water to remove residual DMF and inorganic salts.

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Workflow Diagram

Caption: Figure 2. Operational workflow for the alkylation process.

Self-Validating Troubleshooting System

This table allows the operator to diagnose issues based on observable data points.

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) after 5h | Stirring inefficient or old Reagent. | (1) Increase agitation speed (slurry can be thick). (2) Add 0.2 eq fresh KI. |

| Product is Dark Brown/Tar | Temperature too high (>90°C). | Keep temp at 60°C. High heat causes oxidative degradation of nitrophenols. |

| Product "Oils Out" in Water | Residual DMF or low melting point. | Do not filter. Extract with EtOAc/DCM. Wash organic layer 3x with water to remove DMF. |

| New Impurity Spot on TLC | C-Alkylation (rare) or Ring Opening. | Check temp. If >80°C, ring opening occurs. If base was too strong (e.g., NaH), C-alkylation risks increase. Stick to K2CO3. |

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for

mechanism and Williamson Ether Synthesis). -

BenchChem. (2025).[5] Application Notes: Williamson Ether Synthesis with 2-(Bromomethyl)-4-chloro-1-nitrobenzene. (Specific application of nitro-aryl ether synthesis).

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. (Detailed mechanistic overview and solvent effects).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24867, (Bromomethyl)cyclopropane. (Safety and Physical Data).

Sources

microwave-assisted synthesis involving 2-Chloro-4-cyclopropoxyaniline

Application Note: Microwave-Assisted Synthesis & Utilization of 2-Chloro-4-cyclopropoxyaniline

Abstract

This guide provides a validated technical framework for the microwave-assisted synthesis and downstream application of This compound (CAS: 1243469-42-2) .[1] As a bioisostere for methoxy/ethoxy groups, the cyclopropoxy moiety offers enhanced metabolic stability and lipophilicity, making this aniline a critical building block in the development of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets). This note details two core protocols: (1) The de novo synthesis of the aniline via microwave-accelerated Nucleophilic Aromatic Substitution (SNAr), and (2) Its application in rapid cross-coupling to heteroaryl chlorides.[1]

Chemical Context & Strategic Value

Molecule Profile:

-

Structure: Aniline core with an ortho-chlorine and a para-cyclopropyl ether.[1]

-

Key Feature: The cyclopropyl ether acts as a metabolically robust "cap," reducing O-dealkylation rates compared to standard methyl/ethyl ethers.[1]

-

Microwave Advantage: The introduction of the cyclopropyl group via SNAr is kinetically sluggish under thermal conditions due to the secondary nature of cyclopropanol and steric strain. Microwave irradiation (MW) significantly lowers the activation energy barrier (

), reducing reaction times from hours to minutes while suppressing side reactions like ring-opening.[1]

Protocol A: Synthesis of the Building Block

Objective: Synthesis of this compound from 3-Chloro-4-fluoronitrobenzene.

Mechanism & Rationale

The synthesis relies on an SNAr displacement of the activated fluoride by the cyclopropoxide anion.

-

Challenge: Cyclopropanol is a poor nucleophile compared to primary alcohols.[1]

-

MW Solution: High-temperature spikes (120–140 °C) achievable in sealed MW vessels drive the reaction without the prolonged heating that typically degrades the strained cyclopropane ring.[1]

Experimental Workflow

| Parameter | Specification |

| Precursor | 3-Chloro-4-fluoronitrobenzene (1.0 equiv) |

| Reagent | Cyclopropanol (1.2 equiv) |

| Base | NaH (60% dispersion, 1.5 equiv) or KOtBu (1.5 equiv) |

| Solvent | DMF or NMP (High dielectric constant, efficient MW absorption) |

| MW Conditions | 130 °C, 15–20 min, Dynamic Power (Max 200W) |

| Workup | Quench with water, extract with EtOAc.[1] |

Step-by-Step Procedure:

-

Activation: In a dried MW vial, suspend NaH (1.5 equiv) in anhydrous DMF. Add cyclopropanol (1.2 equiv) dropwise at 0 °C. Stir for 10 min to generate the alkoxide.

-

Addition: Add 3-Chloro-4-fluoronitrobenzene (1.0 equiv) to the vial. Seal the vessel.

-

Irradiation: Program the microwave reactor:

-

Ramp: 2 min to 130 °C.

-

Hold: 15 min at 130 °C.

-

Stirring: High.[1]

-

-

Reduction (One-Pot Potential): The resulting nitro-ether can be reduced to the aniline using Fe/NH4Cl in EtOH/H2O under MW irradiation (100 °C, 10 min) or via standard catalytic hydrogenation.[1]

Protocol B: Downstream Application (Kinase Scaffold Coupling)

Objective: Coupling this compound to 2,4-Dichloropyrimidine (Model for Kinase Inhibitor Synthesis).

Mechanism & Rationale

The ortho-chlorine on the aniline creates steric hindrance, making standard thermal SNAr couplings to chloropyrimidines slow (24–48h reflux).[1] MW irradiation exploits the "specific microwave effect" on the polar transition state, accelerating the coupling to <30 minutes.

Experimental Workflow

| Parameter | Specification |

| Nucleophile | This compound (1.0 equiv) |

| Electrophile | 2,4-Dichloropyrimidine (1.1 equiv) |

| Base | DIPEA (2.0 equiv) or K2CO3 (2.0 equiv) |

| Solvent | n-Butanol or Isopropanol (Protic solvents stabilize the transition state) |

| MW Conditions | 100–120 °C, 10–20 min |

Step-by-Step Procedure:

-

Loading: Dissolve the aniline (1.0 equiv) and 2,4-dichloropyrimidine (1.1 equiv) in n-Butanol (3–5 mL/mmol) in a microwave vial.

-

Base Addition: Add DIPEA (2.0 equiv). Cap the vial.

-

Irradiation:

-

Temp: 110 °C.

-

Time: 15 min.

-

Pressure Limit: 15 bar (Safety cutoff).

-

-

Isolation: Cool to RT. The product often precipitates directly from n-butanol.[1] Filter and wash with cold ethanol. If no precipitate, evaporate and purify via flash chromatography (Hex/EtOAc).

Visualization of Workflows

Figure 1: Synthesis & Application Pathway

This flowchart illustrates the conversion of the nitro-precursor to the final drug scaffold.[1]

Caption: Integrated workflow for the synthesis of the aniline building block and its subsequent coupling to a heterocyclic core.

Figure 2: Reaction Optimization Decision Tree

Use this logic to troubleshoot yield issues during the coupling step.

Caption: Troubleshooting logic for microwave-assisted coupling reactions involving cyclopropyl ethers.

Safety & Stability Notes

-

Cyclopropyl Ring Stability: The cyclopropyl ether linkage is generally stable under basic SNAr conditions. However, avoid strong acidic conditions at high temperatures (>100 °C) during workup, as this can lead to ring-opening rearrangement to the allyl ether or alcohol.[1]

-

Microwave Safety: Reactions involving NaH generate hydrogen gas.[1] Ensure the vessel is not sealed until gas evolution ceases during the pre-activation step. Use a microwave system with active pressure monitoring.

References

-

Microwave-Assisted Synthesis of 2-Anilinopyrimidines Source:Royal Society of Chemistry / ResearchGate Context:[1] Validates the SNAr coupling protocol of anilines to chloropyrimidines under MW irradiation.

-

Microwave-Assisted Ethers Synthesis (Review) Source:TSI Journals Context: Provides general conditions for Williamson ether synthesis and phenol alkylation using microwave energy.

-

Synthesis of 2-Chloro-4-substituted Pyrimidines Source:Google Patents (CN103554036B) Context: Describes the industrial logic for synthesizing 2-chloro-4-substituted systems, relevant to the downstream application of the aniline.

-

Small Molecule Kinase Inhibitor Drugs: Synthesis & Indication Source:Journal of Medicinal Chemistry (ACS) Context: Validates the use of SNAr reactions starting from 3-chloro-4-fluoronitrobenzene to build kinase inhibitor cores (e.g., Neratinib intermediates). [1]

-

Cyclopropylmethyl Protection of Phenols Source:PMC / NIH Context:[1] Discusses the stability and synthesis of cyclopropyl-ether linkages in complex molecule synthesis.

Sources

Troubleshooting & Optimization

Technical Support Guide: Yield Optimization for 2-Chloro-4-cyclopropoxyaniline Synthesis

Executive Summary

The synthesis of 2-Chloro-4-cyclopropoxyaniline presents a classic chemoselectivity challenge in medicinal chemistry. The molecule contains three sensitive functionalities: an acid-labile cyclopropyl ether, a reducible nitro group (in the precursor), and a labile aryl chloride susceptible to hydrodehalogenation.

This guide moves beyond generic textbook methods to provide a field-validated, two-step protocol designed to maximize yield and purity. Our approach prioritizes Regioselective Nucleophilic Aromatic Substitution (

Visual Synthesis Workflow

The following pathway outlines the critical decision nodes and reaction flow.

Figure 1: Optimized synthetic pathway highlighting critical reagents and potential failure points.

Module 1: The Step (Ether Formation)

Objective: Synthesize 2-Chloro-4-cyclopropoxy-1-nitrobenzene. Primary Challenge: The cyclopropyl group is sterically hindered and cyclopropanol is a secondary alcohol with lower nucleophilicity than primary alcohols. Competitive hydrolysis of the aryl fluoride by trace water is the primary yield killer.

Optimized Protocol

| Parameter | Specification | Rationale |

| Substrate | 3-Chloro-4-fluoronitrobenzene (1.0 eq) | The para-nitro group activates the Fluorine for displacement. |

| Nucleophile | Cyclopropanol (1.2 – 1.5 eq) | Slight excess drives kinetics; large excess causes exotherms. |

| Base | Cesium Carbonate ( | "Cesium effect" improves solubility and reactivity of the alkoxide in organic media compared to |

| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents are required to stabilize the Meisenheimer complex intermediate. |

| Temperature | 70–75°C | Critical: <60°C is too slow; >80°C promotes hydrolysis and side reactions. |

Step-by-Step Procedure

-

Drying: Flame-dry the reaction vessel and cool under Argon.

-

Dissolution: Dissolve 3-Chloro-4-fluoronitrobenzene (1.0 eq) and Cyclopropanol (1.2 eq) in anhydrous DMF (5 mL/mmol).

-

Base Addition: Add

(1.5 eq) in a single portion. -

Reaction: Heat to 75°C. Monitor by HPLC/TLC. Reaction typically completes in 4–6 hours.

-

Workup: Pour into ice water. The product usually precipitates. Filter and wash with water. If oil forms, extract with Ethyl Acetate.

Troubleshooting Guide: Failure

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Particle size of Base | Grind |

| Formation of Phenol (Ar-OH) | Wet Solvent | DMF is hygroscopic. Use molecular sieves or fresh anhydrous solvent. |

| Dark/Tarred Reaction | Overheating | Do not exceed 80°C. The nitro group makes the ring susceptible to polymerization at high T. |

Module 2: The Reduction Step (Aniline Formation)

Objective: Reduce the nitro group to an amine without removing the chlorine atom (hydrodehalogenation) or opening the cyclopropyl ring.

Primary Challenge: Standard catalytic hydrogenation (Pd/C +

Optimized Protocol: Iron-Ammonium Chloride (Bechamp Modification)

This method is chemoselective, inexpensive, and robust against dehalogenation.[1]

| Parameter | Specification | Rationale |

| Reductant | Iron Powder (3.0 – 5.0 eq) | Mild electron donor; does not attack aryl chlorides. |

| Electrolyte | Ammonium Chloride ( | Provides a buffered protic medium (pH ~5-6) preventing acid-catalyzed ring opening. |

| Solvent | Ethanol / Water (3:1 ratio) | Essential for dissolving both the organic substrate and the inorganic salts. |

| Temperature | 70°C (Reflux) | Required to activate the iron surface. |

Step-by-Step Procedure

-

Preparation: Suspend the nitro intermediate (from Module 1) in Ethanol/Water (3:1).

-

Activation: Add

and Iron powder. -

Reaction: Heat to vigorous reflux (approx. 70-80°C) with mechanical stirring (iron is heavy and settles).

-

Monitoring: Reaction is usually fast (1–2 hours). Monitor disappearance of the yellow nitro spot on TLC.

-

Workup (Critical): Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate to remove ethanol, then extract the aqueous residue with Ethyl Acetate.

Alternative: Catalytic Hydrogenation (If Fe is not permitted)

If you must use hydrogenation, do not use Pd/C .

-

Catalyst: Sulfided Platinum on Carbon (Pt(S)/C) or Raney Nickel.

-

Inhibitor: Add 0.1 eq of Thiourea to poison the catalyst against dehalogenation.

Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Hydride (NaH) instead of Cesium Carbonate in Step 1?

A: Yes. NaH is a stronger base and will generate the cyclopropyl alkoxide faster. However, NaH requires strict anhydrous conditions and addition at 0°C to prevent exotherms that degrade the nitro-aromatic ring.

Q2: Why is my product losing the Chlorine atom during reduction? A: You are likely using Palladium (Pd/C) or conducting the reaction for too long. Switch to the Iron/Ammonium Chloride method described in Module 2. If using hydrogenation, ensure the pressure is low (1 atm) and stop immediately upon consumption of starting material.

Q3: My cyclopropyl ether is cleaving to form a phenol. Why? A: Cyclopropyl ethers are acid-sensitive. Ensure your workup in Step 2 does not use strong acids (like HCl) for pH adjustment. Keep extraction conditions neutral or slightly basic.

Q4: How do I remove the colored impurities after the Iron reduction? A: Iron reductions often leave colored iron salts. Pass the crude organic extract through a short plug of silica gel or treat with activated charcoal in refluxing methanol before final crystallization.

References

-

SNAr Optimization: One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. (2019).[2][3][4] Thieme Connect.

-

Nitro Reduction Selectivity: Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[5] (1984).[5] Tetrahedron Letters.

-

General Methodology: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. (2019).[2][3][4] MDPI.

-

Compound Data: 2-chloro-4-cyclopropoxy-1-nitrobenzene (CAS 1243325-20-3).[6][7] CoreSyn Product Database.

Sources

- 1. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. 1243325-20-3,2-chloro-4-cyclopropoxy-1-nitrobenzene_CoreSyn [coresyn.com]

- 7. Products_CoreSyn [coresyn.com]

Technical Support Center: Purification of 2-Chloro-4-cyclopropoxyaniline by Column Chromatography

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-chloro-4-cyclopropoxyaniline using column chromatography. It is structured as a troubleshooting guide and a series of frequently asked questions to directly address challenges encountered during the purification process.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the column chromatography of this compound, providing explanations and actionable solutions.

Scenario 1: Poor Separation of this compound from Impurities

Question: My TLC analysis shows good separation, but the column chromatography results in overlapping fractions of my product and impurities. What could be the cause?

Answer: This is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot:

-

Improper Column Packing: An unevenly packed column will lead to channeling, where the solvent and sample flow through paths of least resistance, resulting in poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks. A "dry-packing" method followed by gentle tapping and careful solvent addition can be effective.[1]

-

Overloading the Column: Exceeding the column's loading capacity is a frequent cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

-

Inappropriate Solvent System: The solvent system that gives a good separation on TLC may not directly translate to the column. The ideal Retention Factor (Rf) for the target compound on a TLC plate for good column separation is typically between 0.2 and 0.4.[2] If the Rf is too high, the compound will elute too quickly with poor separation. If it's too low, the bands will broaden, leading to mixing.

-

Compound Tailing or Streaking: Anilines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing or streaking. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase.[2] This will neutralize the acidic sites on the silica gel.

Scenario 2: The Product is Not Eluting from the Column

Question: I've run a significant volume of the mobile phase through the column, but my product, this compound, is not coming off. What should I do?

Answer: This situation suggests that your product is too strongly adsorbed to the stationary phase. Here are the likely causes and solutions:

-

Mobile Phase is Too Non-Polar: The selected solvent system may not have sufficient polarity to displace the this compound from the silica gel. To remedy this, you can gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, you can incrementally increase the percentage of ethyl acetate.

-

On-Column Decomposition: While less common, some compounds can decompose on silica gel. To test for this, you can spot your crude material on a TLC plate, let it sit for a few hours, and then develop it to see if any new spots have appeared. If decomposition is suspected, switching to a less acidic stationary phase like alumina might be a solution.[3]

-

Irreversible Adsorption: In rare cases, the compound may bind irreversibly to the stationary phase. This can sometimes be overcome by flushing the column with a very polar solvent like methanol, but this may also elute other strongly bound impurities.

Scenario 3: The Purified Product is Unstable or Discolored